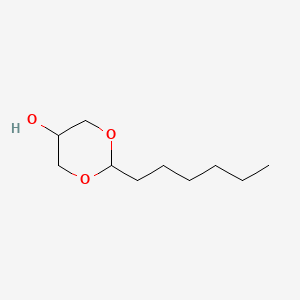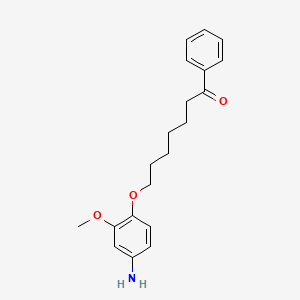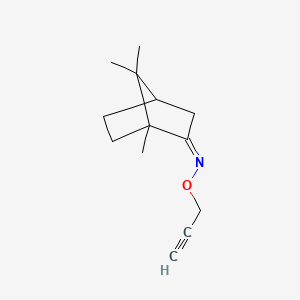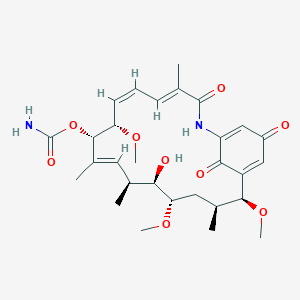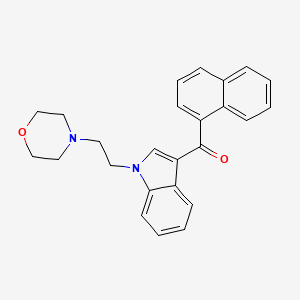
JWH-200
Descripción general
Descripción
JWH 200, también conocido como (1-(2-Morfolin-4-iletil)indol-3-il)-naftalen-1-ilmetanona, es un cannabinoide sintético de la familia de las aminoalquilindoles. Fue desarrollado por John W. Huffman y su equipo como parte de su investigación sobre agonistas de los receptores cannabinoides. Este compuesto actúa como un agonista de los receptores cannabinoides, particularmente el receptor CB1, y se ha estudiado por sus propiedades analgésicas .
Aplicaciones Científicas De Investigación
Química: Utilizado como estándar de referencia en química analítica para la detección y cuantificación de cannabinoides sintéticos.
Biología: Se estudió por sus efectos en los receptores cannabinoides y su potencial como herramienta para comprender el sistema endocannabinoide.
Medicina: Investigado por sus propiedades analgésicas y sus posibles aplicaciones terapéuticas en el manejo del dolor.
Mecanismo De Acción
JWH 200 ejerce sus efectos uniéndose a los receptores cannabinoides, particularmente al receptor CB1. Esta unión activa el receptor, lo que lleva a una cascada de eventos intracelulares que modulan varios procesos fisiológicos. La activación de los receptores CB1 afecta la liberación de neurotransmisores, lo que provoca efectos analgésicos y psicoactivos. La alta afinidad del compuesto por los receptores CB1 es un factor clave en su potencia .
Análisis Bioquímico
Biochemical Properties
JWH-200 acts as a cannabinoid (CB) receptor ligand . It binds to the CB1 receptor with high-affinity . The effects of this compound in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC .
Cellular Effects
This compound has been found to have a strong cytotoxic potential .
Molecular Mechanism
This compound is an analgesic chemical from the aminoalkylindole family that acts as a cannabinoid receptor agonist . Its binding affinity, Ki at the CB1 receptor is 42 nM, around the same as that of THC .
Temporal Effects in Laboratory Settings
The stability of this compound was studied in whole blood and urine samples stored under different temperature conditions for a period of six months . The content of this compound in blood stored in different conditions ranged from 30 to 53% of the initial value after storage for six months, and in the urine these values ranged from 52 to 77% .
Dosage Effects in Animal Models
An acute injection of CB2 receptor agonist JWH-133 at the dose range (0.05–1.0 mg/kg) and CB2 receptor antagonist, AM 630 at the dose range (0.1–1.0 mg/kg) decreased locomotion of mice .
Metabolic Pathways
The major metabolic pathway of this compound, like other aminoalkylindoles, is characterized by the formation of dihydrodiols via the arene oxide pathway . There are also extensive metabolic structural modifications on other parts of the this compound molecule .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JWH 200 implica la reacción de cloruro de 1-naftoilo con 1-(2-morfolin-4-iletil)indol en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para JWH 200 no están ampliamente documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para lotes más grandes, asegurar la calidad y pureza constantes e implementar medidas de seguridad para manejar los productos químicos involucrados.
Análisis De Reacciones Químicas
Tipos de reacciones
JWH 200 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en el anillo de morfolina o en la porción de indol.
Reducción: Las reacciones de reducción pueden modificar el grupo carbonilo en la porción de naftoilo.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos o agentes nitrantes en condiciones ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de morfolina puede conducir a la formación de derivados de N-óxido, mientras que la reducción del grupo carbonilo puede producir derivados de alcohol .
Comparación Con Compuestos Similares
JWH 200 es parte de una familia más grande de cannabinoides sintéticos, que incluyen:
JWH 018: Conocido por su alta potencia y uso generalizado en productos de cannabis sintéticos.
JWH 073: Similar a JWH 018 pero con una estructura química ligeramente diferente, lo que lleva a diferentes efectos farmacológicos.
CP 47,497: Otro cannabinoide sintético con una estructura química diferente pero efectos similares en los receptores cannabinoides
En comparación con estos compuestos, JWH 200 es único debido a su estructura química específica, que incluye un anillo de morfolina. Esta característica estructural contribuye a sus propiedades farmacocinéticas y efectos distintos .
Propiedades
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWYXJHTNGJPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145946 | |
| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria. | |
| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
103610-04-4 | |
| Record name | JWH 200 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103610-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-200 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103610044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-200 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN5J913P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: JWH-200 is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors, primarily the CB1 receptor. [, , ] While its exact mechanism of action requires further elucidation, binding to CB1 receptors in the central nervous system is known to produce psychoactive effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of marijuana. [] These effects include euphoria, relaxation, altered perception, and impaired motor function. [, , ]
A:
Molecular Formula: C25H25NO2* Molecular Weight: 371.47 g/mol* Spectroscopic Data:* While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of synthetic cannabinoids. [, , ]
ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves binding to cannabinoid receptors, not catalyzing chemical reactions.
A: Although not explicitly mentioned in the abstracts, computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to understand the binding interactions of this compound with its target receptors and predict the activity of its analogs. []
A: Modifications to the structure of this compound can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ] For instance, alterations to the indole ring, the naphthyl group, or the morpholine ring can influence its binding affinity and pharmacological profile. [, ]
A: While specific SHE regulations vary by jurisdiction, this compound and many other synthetic cannabinoids are often classified as controlled substances due to their potential for abuse and adverse health effects. [, , ] Responsible handling, storage, and disposal practices are crucial for mitigating risks associated with these compounds.
A: While this compound demonstrates high potency in binding to CB1 receptors, [, ] the provided abstracts do not elaborate on specific cell-based assays, animal models, or clinical trials conducted to evaluate its efficacy. [] It is crucial to note that due to ethical and legal concerns, conducting human clinical trials with this compound is highly restricted.
A: this compound has been associated with various adverse effects, including anxiety, paranoia, agitation, tachycardia, and even more serious cardiovascular events like myocardial infarction. [, ] It is crucial to recognize that the lack of comprehensive toxicological data on many synthetic cannabinoids poses significant health risks to users. [, ]
A: Current research focuses on identifying specific metabolites of this compound in biological samples like urine and blood as biomarkers of exposure. [, , , ] Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are being used to detect and quantify these metabolites. [, , ]
A: Various analytical techniques are employed to identify and quantify this compound and its metabolites in different matrices. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS) coupled with various separation techniques are commonly used. [, , , , , , ]
A: The provided abstracts lack specific details on the dissolution rate and solubility of this compound in various media. Understanding these properties is crucial for developing appropriate formulations and analytical methods, as they can significantly impact the bioavailability and efficacy of this compound. []
A: Analytical methods for this compound undergo rigorous validation processes to ensure their accuracy, precision, selectivity, sensitivity, and robustness. [, , , ] These validation procedures are crucial for generating reliable and reproducible data in research and forensic settings.
A: Given the classification of this compound as a controlled substance in many countries, strict quality control and assurance measures are essential during development, manufacturing, and distribution to minimize risks and ensure product consistency and safety. [, ]
A: While the provided abstracts do not directly address this aspect, it is known that certain synthetic cannabinoids can affect the activity of drug-metabolizing enzymes, particularly cytochrome P450 enzymes, potentially leading to altered drug metabolism and potential drug-drug interactions. []
A: The quest for novel psychoactive substances with similar effects to cannabis has led to the emergence of numerous synthetic cannabinoids, each with its own pharmacological and toxicological profile. [, , ] These alternatives continually evolve, posing challenges for analytical detection and regulatory control.
A: Essential resources for researching this compound include access to advanced analytical instrumentation (e.g., GC-MS, LC-MS/MS, HRMS), certified reference materials, in vitro and in vivo models, and specialized databases for compound identification and toxicological information. []
A: this compound emerged in the late 2000s as part of a wave of new synthetic cannabinoids introduced as legal alternatives to cannabis. [, , ] Its emergence highlighted the challenges posed by novel psychoactive substances and prompted increased research into their analytical detection, pharmacological characterization, and toxicological assessment.
A: Research on this compound and other synthetic cannabinoids requires collaboration across various disciplines, including analytical chemistry, pharmacology, toxicology, forensic science, and public health. [] This interdisciplinary approach is crucial for addressing the analytical challenges, understanding the health risks, and developing effective strategies to mitigate the negative impacts associated with these substances.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


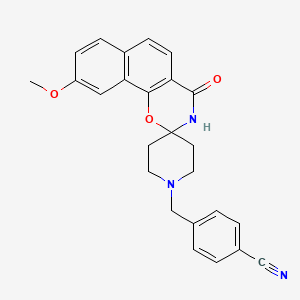
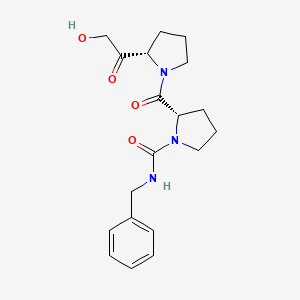


![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)
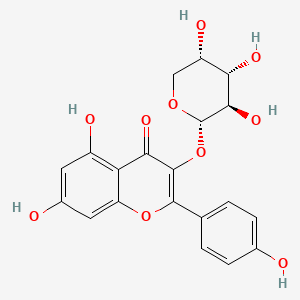
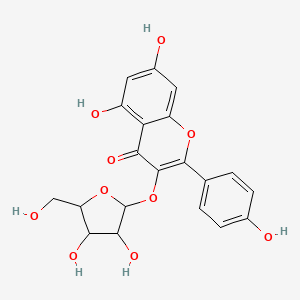
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)

